

A Technical Guide to the Spectroscopic Data of Nargenicin A1

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Compound of Interest

Compound Name: Nargenicin

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the antibiotic **Nargenicin A1**. The information is compiled from published research, offering a centralized resource for the characterization and analysis of this potent natural product.

Core Spectroscopic Data

The following tables summarize the key ^1H and ^{13}C NMR chemical shifts and high-resolution mass spectrometry data for **Nargenicin A1**, as reported in the scientific literature. This data is essential for the structural verification and quality control of **Nargenicin A1** samples.

Table 1: ^1H NMR Spectroscopic Data of Nargenicin A1

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	3.65	s	9.8
3	2.54	m	
4	5.40	d	
5	2.42	m	10.3, 2.4
6	5.68	dd	
7	5.86	dd	
8	3.84	d	7.3
10	2.18	m	9.2
11	3.97	d	
13	4.18	br s	
14a	1.85	m	9.2
14b	1.45	m	
15	2.25	m	
17	3.42	d	9.2
18	4.25	dq	6.4, 9.2
19-Me	1.75	s	7.3
20-Me	0.95	d	
21-Me	1.23	d	
22-MeO	3.35	s	3.7, 1.2
2'-H	6.85	dd	
3'-H	6.18	dd	
4'-H	6.95	dd	2.4, 1.2

Solvent: CDCl₃. Spectrometer frequency: 500 MHz.

Table 2: ¹³C NMR Spectroscopic Data of Nargenicin A1

Position	Chemical Shift (δ , ppm)
1	170.1
2	82.1
3	40.2
4	78.9
5	35.4
6	128.5
7	132.1
8	88.2
9	135.8
10	34.1
11	75.1
12	211.5
13	78.2
14	28.1
15	45.3
16	74.5
17	55.4
18	69.8
19-Me	22.8
20-Me	10.5
21-Me	18.2
22-MeO	57.9
1'	162.5

2'	115.9
3'	110.4
4'	122.3
5'	129.7

Solvent: CDCl₃. Spectrometer frequency: 125 MHz.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of Nargenicin A1

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	516.2646	516.2648

Ionization method: Electrospray Ionization (ESI).

Experimental Protocols

The spectroscopic data presented above were obtained following established experimental procedures for the isolation and characterization of natural products. A general workflow is outlined below.

Isolation and Purification of Nargenicin A1

Nargenicin A1 is typically produced by fermentation of *Nocardia* species, such as *Nocardia tsunamiensis*. The compound is extracted from the culture broth using an organic solvent, commonly ethyl acetate. The crude extract is then subjected to a series of chromatographic purification steps. This often involves column chromatography on silica gel or ODS (octadecylsilyl), followed by preparative high-performance liquid chromatography (HPLC) to yield pure **Nargenicin A1**.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 500 MHz or higher for ¹H NMR. The purified sample of **Nargenicin A1** is dissolved in a deuterated solvent,

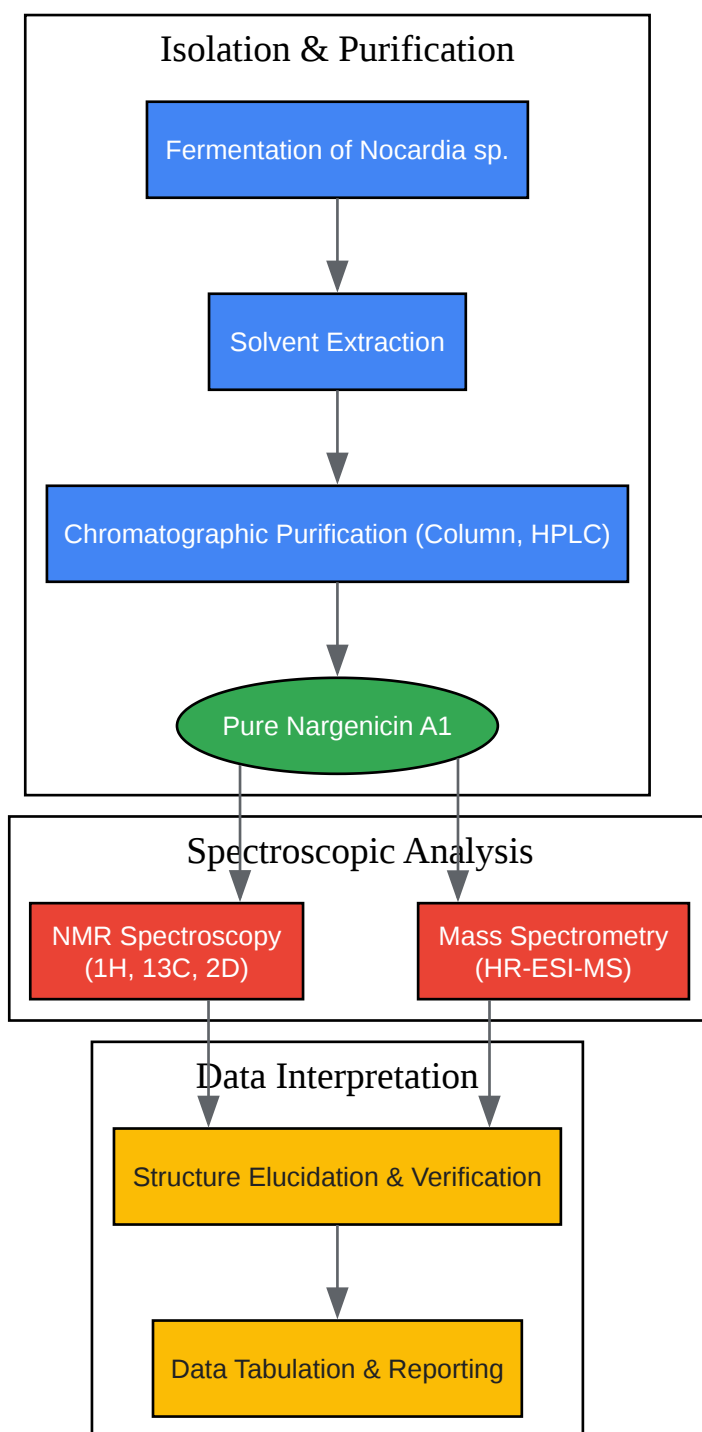
most commonly chloroform-d (CDCl_3). Standard one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the complete structure and assign all proton and carbon signals.

Mass Spectrometry

High-resolution mass spectrometry is conducted using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The purified **Nargenicin A1** sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$. The high resolution and mass accuracy of this technique allow for the confirmation of the elemental composition of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a natural product like **Nargenicin A1**.



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Caption: Workflow for the isolation and spectroscopic analysis of **Nargenicin A1**.

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